molecular formula C9H15O4- B14473930 (4R)-7-methoxy-4-methyl-7-oxoheptanoate CAS No. 69274-83-5

(4R)-7-methoxy-4-methyl-7-oxoheptanoate

Cat. No.: B14473930
CAS No.: 69274-83-5
M. Wt: 187.21 g/mol
InChI Key: YVEPYHZOCQHSIF-SSDOTTSWSA-M
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Description

(4R)-7-methoxy-4-methyl-7-oxoheptanoate is an organic compound with a specific stereochemistry at the fourth carbon atom This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its heptanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-methoxy-4-methyl-7-oxoheptanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the alkylation of a suitable precursor, followed by oxidation and methoxylation steps. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as methyl iodide and sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or chiral ligands may be employed to achieve the desired stereochemistry. The process is optimized to minimize waste and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-methoxy-4-methyl-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 7-methoxy-4-methylheptanoic acid.

    Reduction: Formation of 7-methoxy-4-methylheptanol.

    Substitution: Formation of various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

(4R)-7-methoxy-4-methyl-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-7-methoxy-4-methyl-7-oxoheptanoate: The enantiomer of (4R)-7-methoxy-4-methyl-7-oxoheptanoate, differing only in the stereochemistry at the fourth carbon.

    7-methoxy-4-methylheptanoic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.

    7-methoxy-4-methylheptanol: A reduced form of the compound with an alcohol group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets

Properties

CAS No.

69274-83-5

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

(4R)-7-methoxy-4-methyl-7-oxoheptanoate

InChI

InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1

InChI Key

YVEPYHZOCQHSIF-SSDOTTSWSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])CCC(=O)OC

Canonical SMILES

CC(CCC(=O)[O-])CCC(=O)OC

Origin of Product

United States

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